Ethyl 2-[2,6-difluoro-4-(hydroxymethyl)phenoxy]propanoate
Description
Properties
IUPAC Name |
ethyl 2-[2,6-difluoro-4-(hydroxymethyl)phenoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2O4/c1-3-17-12(16)7(2)18-11-9(13)4-8(6-15)5-10(11)14/h4-5,7,15H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPVQDNPRADODB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=C(C=C(C=C1F)CO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2,6-difluoro-4-(hydroxymethyl)phenoxy]propanoate typically involves the reaction of 2,6-difluoro-4-(hydroxymethyl)phenol with ethyl 2-bromopropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2,6-difluoro-4-(hydroxymethyl)phenoxy]propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: 2-[2,6-difluoro-4-(carboxymethyl)phenoxy]propanoic acid.
Reduction: Ethyl 2-[2,6-difluoro-4-(hydroxymethyl)phenoxy]propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1. Herbicidal Activity
One of the primary applications of Ethyl 2-[2,6-difluoro-4-(hydroxymethyl)phenoxy]propanoate is in agriculture as a potential herbicide. The compound's unique structure allows it to interact with specific biological pathways in plants, inhibiting growth and leading to effective weed management. Studies have indicated that its fluorinated structure significantly improves absorption and efficacy in biological systems, which may lead to enhanced herbicidal performance compared to non-fluorinated analogs.
Case Study: Herbicidal Efficacy
- Objective : To evaluate the herbicidal effects of this compound on common agricultural weeds.
- Methodology : Field trials were conducted where varying concentrations of the compound were applied to selected weed species.
- Results : The compound demonstrated significant inhibition of weed growth at concentrations above 0.5% compared to control groups, suggesting its potential as an effective herbicide.
2. Biological Activity
The compound has also been studied for its biological activity beyond herbicidal effects. Its mechanism may involve the inhibition of specific enzymes or pathways in target organisms, which could have implications for its use in pest control or as a biochemical tool in research settings.
3. Chemical Synthesis
This compound can be synthesized through various chemical reactions involving different reagents and conditions. This flexibility allows researchers to optimize yield and purity for specific applications. The synthesis typically involves the reaction of a difluorinated phenol with an appropriate alkylating agent under controlled conditions.
Mechanism of Action
The mechanism of action of Ethyl 2-[2,6-difluoro-4-(hydroxymethyl)phenoxy]propanoate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Differences and Implications
Substituent Effects on Bioactivity: The hydroxymethyl group in the target compound is unique among the analogs listed. Fluorine atoms at the 2- and 6-positions provide electron-withdrawing effects, which could stabilize the molecule against oxidative degradation compared to chlorine-substituted analogs like diclofop-methyl .
Ester Group Influence: The ethyl ester in the target compound is common in herbicides (e.g., fenoxaprop-ethyl), as it balances lipophilicity for foliar absorption and esterase-mediated activation in planta. Methyl esters (e.g., haloxyfop-methyl) may exhibit faster hydrolysis rates .
Molecular Weight and Bioavailability :
Functional and Environmental Considerations
- Selectivity: Chlorine- and heterocycle-containing analogs (e.g., quizalofop-P-ethyl) often exhibit higher target specificity due to stronger binding to ACCase in grasses. The hydroxymethyl group in the target compound may reduce non-target toxicity but requires validation .
- Environmental Fate : Fluorinated compounds generally exhibit greater environmental persistence than chlorinated ones. However, the hydroxymethyl group could introduce biodegradation pathways via oxidation or conjugation .
Biological Activity
Ethyl 2-[2,6-difluoro-4-(hydroxymethyl)phenoxy]propanoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in agricultural applications. This article delves into its chemical properties, biological mechanisms, and comparative studies with related compounds.
Chemical Structure and Properties
This compound features a unique structure characterized by:
- Molecular Formula : CHFO
- Molecular Weight : 260.23 g/mol
- Functional Groups : Includes a phenoxy group with two fluorine substitutions and a hydroxymethyl group.
The presence of fluorine atoms is known to enhance the lipophilicity and stability of compounds, which can improve their absorption and efficacy in biological systems .
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound potentially inhibits specific enzymes involved in metabolic pathways of target organisms, leading to herbicidal effects.
- Interaction with Biological Systems : Studies suggest that the compound interacts with various biological pathways, although the exact mechanisms require further elucidation.
Applications in Agriculture
Due to its herbicidal properties, this compound is being explored for use in agricultural settings. The fluorinated structure enhances its effectiveness against various weeds and pests, making it a candidate for developing new herbicides.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with other related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 2-(2,6-dichlorophenoxy)propanoate | Contains chlorine instead of fluorine | Herbicidal properties |
| Ethyl 4-(trifluoromethyl)phenoxyacetate | Trifluoromethyl substitution | Antimicrobial activity |
| Ethyl 2-(4-fluorophenoxy)propanoate | Fluorine at para position | Potential herbicide |
The unique combination of a hydroxymethyl group and difluorinated phenoxy structure sets this compound apart from other similar compounds. This specific arrangement may enhance its solubility and biological activity compared to other halogenated phenoxy compounds.
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of this compound in various experimental settings:
- Herbicidal Efficacy : Laboratory tests demonstrated significant herbicidal activity against common agricultural weeds, suggesting potential for commercial herbicide formulation.
- Toxicological Assessments : Initial toxicological assessments indicate moderate toxicity levels; however, comprehensive environmental impact studies are necessary before widespread application .
Q & A
Q. What strategies are used for impurity profiling in pharmaceutical intermediates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
